molecular formula C24H17NO B11544284 1-[(E)-(9H-fluoren-2-ylimino)methyl]naphthalen-2-ol

1-[(E)-(9H-fluoren-2-ylimino)methyl]naphthalen-2-ol

Cat. No.: B11544284
M. Wt: 335.4 g/mol
InChI Key: BZHHSGOYMAHTMJ-UHFFFAOYSA-N
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Description

1-[(E)-[(9H-FLUOREN-2-YL)IMINO]METHYL]NAPHTHALEN-2-OL is a Schiff base compound derived from the condensation reaction between an aldehyde and a primary amine. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and antimicrobial activities .

Preparation Methods

The synthesis of 1-[(E)-[(9H-FLUOREN-2-YL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves the reaction of 9H-fluoren-2-ylamine with naphthalen-2-ol in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Chemical Reactions Analysis

1-[(E)-[(9H-FLUOREN-2-YL)IMINO]METHYL]NAPHTHALEN-2-OL undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like acids or bases depending on the specific reaction.

Mechanism of Action

The mechanism of action of 1-[(E)-[(9H-FLUOREN-2-YL)IMINO]METHYL]NAPHTHALEN-2-OL involves its interaction with molecular targets through hydrogen bonding and π-π interactions. These interactions can influence the compound’s biological activity, such as its antimicrobial and antioxidant properties. The exact molecular pathways involved are still under investigation, but the compound’s structure allows it to interact with various biological molecules .

Comparison with Similar Compounds

Similar compounds to 1-[(E)-[(9H-FLUOREN-2-YL)IMINO]METHYL]NAPHTHALEN-2-OL include:

The uniqueness of 1-[(E)-[(9H-FLUOREN-2-YL)IMINO]METHYL]NAPHTHALEN-2-OL lies in its specific structural features, such as the presence of the fluorenyl and naphthalenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H17NO

Molecular Weight

335.4 g/mol

IUPAC Name

1-(9H-fluoren-2-yliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C24H17NO/c26-24-12-9-16-5-1-3-7-20(16)23(24)15-25-19-10-11-22-18(14-19)13-17-6-2-4-8-21(17)22/h1-12,14-15,26H,13H2

InChI Key

BZHHSGOYMAHTMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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